

# An In-Depth Technical Guide to Benzyl 2-fluoro-4-morpholinobenzoate

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## Compound of Interest

Compound Name: *Benzyl 2-fluoro-4-morpholinobenzoate*

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## Abstract

This technical guide provides a comprehensive overview of **Benzyl 2-fluoro-4-morpholinobenzoate**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, properties, a plausible synthetic pathway, and potential applications based on the analysis of related structures. While specific experimental data for this compound is not publicly available, this guide consolidates information on its precursors and analogous compounds to provide a foundational understanding for researchers.

## Chemical Identity and Properties

**Benzyl 2-fluoro-4-morpholinobenzoate** is systematically named **benzyl 2-fluoro-4-morpholinobenzoate** according to IUPAC nomenclature. It is identified by the Chemical Abstracts Service (CAS) number 1272756-24-7<sup>[1]</sup>.

Table 1: Chemical Identifiers and Molecular Properties

Identifier/Property	Value	Source
IUPAC Name	Benzyl 2-fluoro-4-morpholinobenzoate	-
CAS Number	1272756-24-7	[1]
Molecular Formula	C <sub>18</sub> H <sub>18</sub> FNO <sub>3</sub>	[2]
Molecular Weight	315.34 g/mol	[2]

At present, detailed experimental data on the physicochemical properties of **Benzyl 2-fluoro-4-morpholinobenzoate**, such as melting point, boiling point, and solubility, are not available in publicly accessible databases[2].

## Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of **Benzyl 2-fluoro-4-morpholinobenzoate** is not explicitly detailed in the surveyed literature. However, based on established principles of organic chemistry, a plausible synthetic route involves the esterification of its carboxylic acid precursor, 2-fluoro-4-morpholinobenzoic acid, with benzyl alcohol.

### Synthesis of the Precursor: 2-fluoro-4-morpholinobenzoic acid

The precursor, 2-fluoro-4-morpholinobenzoic acid (CAS: 946598-40-9), is a key intermediate[3]. While a specific protocol for its synthesis was not found, a general approach for analogous compounds involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid with morpholine, followed by hydrolysis if the starting material is an ester.

### Plausible Esterification Protocol

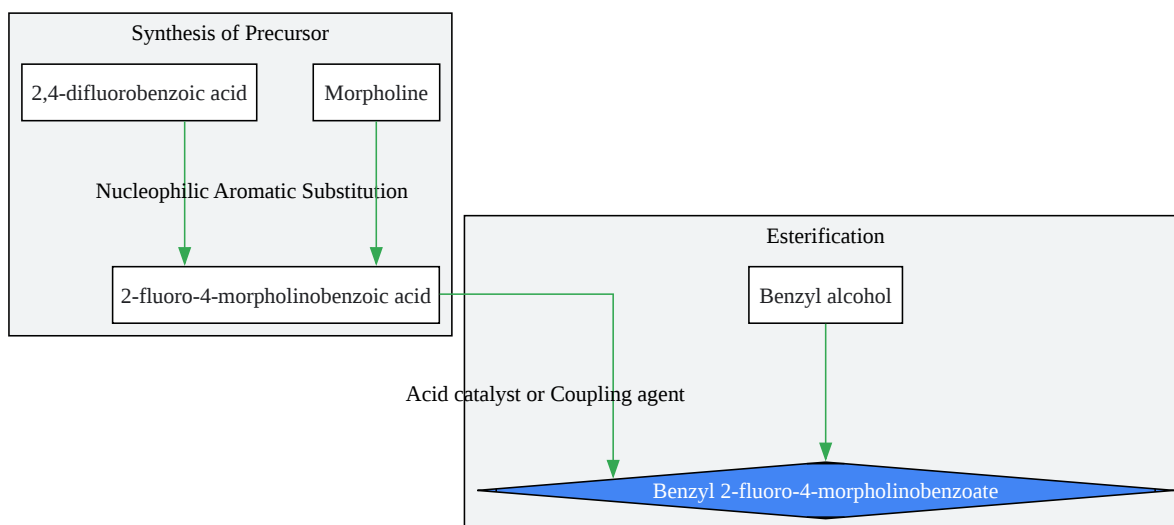
The synthesis of the final compound, **Benzyl 2-fluoro-4-morpholinobenzoate**, would likely proceed via a standard esterification reaction. Several methods could be employed:

- Fischer-Speier Esterification: This acid-catalyzed reaction would involve refluxing 2-fluoro-4-morpholinobenzoic acid with an excess of benzyl alcohol in the presence of a strong acid

catalyst like sulfuric acid or p-toluenesulfonic acid. The removal of water, for instance, by a Dean-Stark apparatus, would drive the reaction to completion.

- Carbodiimide-mediated Esterification: A milder approach would involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature.

Figure 1: Plausible Synthetic Pathway



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Caption: Plausible two-step synthesis of **Benzyl 2-fluoro-4-morpholinobenzoate**.

## Potential Biological Activity and Applications

While no specific biological activities have been reported for **Benzyl 2-fluoro-4-morpholinobenzoate**, the structural motifs present in the molecule are found in compounds with a range of pharmacological properties.

- **Morpholine Moiety:** The morpholine ring is a common feature in many approved drugs and is often introduced to improve aqueous solubility and metabolic stability.
- **Fluorinated Benzene Ring:** The incorporation of fluorine into aromatic rings is a widely used strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic pathways, often leading to enhanced biological activity and improved pharmacokinetic profiles.
- **Benzyl Esters:** Benzyl esters are frequently employed as protecting groups in organic synthesis and can also be found in various biologically active molecules.

Given these features, **Benzyl 2-fluoro-4-morpholinobenzoate** could be a candidate for screening in various drug discovery programs, particularly those targeting enzymes or receptors where the specific arrangement of the fluoro and morpholino substituents could lead to favorable interactions. For instance, a related compound, Benzyl (3-fluoro-4-morpholinophenyl)carbamate, is an intermediate in the synthesis of the antibiotic linezolid and is also used to synthesize glucose uptake inhibitors for cancer therapy[4].

## Conclusion and Future Directions

**Benzyl 2-fluoro-4-morpholinobenzoate** is a chemical entity with potential for further investigation in the field of drug discovery. This guide has provided a summary of its known properties and a logical synthetic approach based on established chemical principles. Future research should focus on the development and publication of a detailed experimental protocol for its synthesis, followed by a thorough characterization of its physicochemical and spectral properties. Subsequently, a comprehensive evaluation of its biological activity through in vitro and in vivo screening would be essential to elucidate its potential as a lead compound for the development of new therapeutic agents.

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## References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Benzyl 2-fluoro-4-morpholinobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568059#benzyl-2-fluoro-4-morpholinobenzoate-iupac-name]

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